molecular formula C9H12N2O4 B13432319 Desthio-desacetylmethyl-7-ACA

Desthio-desacetylmethyl-7-ACA

Cat. No.: B13432319
M. Wt: 212.20 g/mol
InChI Key: YLIXZBUZUNFPFP-RITPCOANSA-N
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Description

Desthio-desacetylmethyl-7-ACA is a structural derivative of 7-aminocephalosporanic acid (7-ACA), a core intermediate in cephalosporin antibiotic synthesis. The compound’s name indicates two key modifications:

  • Desthio: Removal of the sulfur atom (thio group) from the bicyclic β-lactam structure.
  • Desacetylmethyl: Elimination of the acetyl-methyl substituent at the C3 position.

These alterations significantly impact its chemical reactivity, stability, and biological activity compared to 7-ACA and its analogs.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

(6R,7S)-7-amino-3-(hydroxymethyl)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c10-6-5-2-1-4(3-12)7(9(14)15)11(5)8(6)13/h5-6,12H,1-3,10H2,(H,14,15)/t5-,6+/m1/s1

InChI Key

YLIXZBUZUNFPFP-RITPCOANSA-N

Isomeric SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)N)C(=O)O)CO

Canonical SMILES

C1CC(=C(N2C1C(C2=O)N)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desthio-desacetylmethyl-7-ACA typically involves the deacetylation of 7-aminocephalosporanic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic deacetylation often employs acetylesterases, which selectively remove the acetyl group from the 7-aminocephalosporanic acid .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant strains of microorganisms such as Acremonium chrysogenum. These strains are genetically modified to produce high yields of deacetoxycephalosporin C, which is then deacylated to obtain 7-aminocephalosporanic acid .

Chemical Reactions Analysis

Types of Reactions

Desthio-desacetylmethyl-7-ACA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its antibacterial activity or alter its pharmacokinetic properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Desthio-desacetylmethyl-7-ACA involves inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between Desthio-desacetylmethyl-7-ACA and related β-lactam intermediates:

Compound Molecular Formula CAS Number Key Substituents Functional Impact
7-ACA C₁₀H₁₂N₂O₅S 957-68-6 C3: Acetoxymethyl; C7: Amino group; Thio Core antibiotic activity; β-lactam stability
Desacetoxy-7-ACA (7-ADCA) C₈H₁₀N₂O₃S 22252-43-3 C3: Methyl; C7: Amino group; Thio Reduced antibiotic potency; altered synthesis pathways
This compound [hypothetical] C₈H₁₀N₂O₃ [inferred] N/A C3: No substituent; Desthio modification Likely reduced β-lactam stability; altered hydrophobicity

Key Observations :

  • 7-ACA : Retains the thio group and acetoxymethyl side chain, critical for binding to penicillin-binding proteins (PBPs) and β-lactamase resistance .
  • Desacetoxy-7-ACA (7-ADCA) : Lacks the acetoxy group at C3, simplifying synthesis but reducing antimicrobial efficacy. Its thio group preserves some β-lactam reactivity .
  • This compound : The absence of sulfur disrupts the bicyclic β-lactam structure, likely destabilizing the molecule and diminishing antibiotic activity. Its hydrophobicity may increase due to the loss of polar groups, as seen in other thio-deficient analogs .
Pharmacological Implications
  • Antibiotic Activity : Thio-containing compounds (e.g., 7-ACA, 7-ADCA) exhibit moderate-to-high antibiotic activity, whereas desthio analogs are often inactive due to β-lactam ring instability .
  • Solubility and Bioavailability : The hydrophobic nature of this compound (inferred from ’s "hydrophobic yellow foam" product) could limit aqueous solubility, complicating formulation .

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